N-(2-fluorophenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
Description
N-(2-fluorophenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5OS2/c23-16-7-3-4-8-17(16)26-18(29)12-30-21-19-20(24-13-25-21)27-22(31-19)28-10-9-14-5-1-2-6-15(14)11-28/h1-8,13H,9-12H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTQNSHVHDBKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C(=NC=N4)SCC(=O)NC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The key steps include the formation of the thiazolo[4,5-d]pyrimidine core, followed by the introduction of the 3,4-dihydroisoquinoline moiety and the attachment of the 2-fluorophenylacetamide group. Common reagents used in these reactions include various halogenated compounds, amines, and thiols, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Formation of the Thiazolo[4,5-d]pyrimidine Core
The thiazolo[4,5-d]pyrimidine ring system is typically synthesized via cyclocondensation reactions. For example:
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Step 1 : Reaction of 2-aminothiazole with a pyrimidine precursor (e.g., guanidine derivatives) under acidic conditions to form the fused ring system.
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Step 2 : Functionalization at the 7-position (e.g., sulfanylation or coupling reactions) to introduce the sulfanyl group .
| Reaction Step | Reagents/Conditions | Intermediates |
|---|---|---|
| Cyclocondensation | HCl, refluxing ethanol | Thiazolo[4,5-d]pyrimidine core |
| Sulfanylation | Thiols (R-SH) or coupling agents (e.g., HATU) | 2-substituted thiazolo[4,5-d]pyrimidine |
Coupling with Tetrahydroisoquinolinyl Group
The tetrahydroisoquinolin-2-yl group is typically introduced via nucleophilic substitution or cross-coupling:
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Step 3 : Reaction of the 2-position of the thiazolo-pyrimidine core with a tetrahydroisoquinolinyl amine or halide under basic conditions .
| Reaction Type | Reagents | Key Reference |
|---|---|---|
| Substitution | K2CO3, DMF, 60°C | |
| Palladium-mediated coupling | Pd(OAc)2, Xantphos, microwave irradiation | (analogous thiazolo-pyrimidine derivatives) |
Acetamide Formation
The acetamide group is synthesized via amide bond formation:
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Step 4 : Reaction of the phenylamine group with acetyl chloride in the presence of a base (e.g., DIPEA).
| Reaction Type | Reagents | Yield |
|---|---|---|
| Amide coupling | AcCl, DIPEA, DMF, 0°C → rt | 75–85% (based on analogous reactions) |
Sulfanylation Reactions
The sulfanyl group allows participation in nucleophilic substitution or coupling reactions:
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Mechanism : The thiazolo-pyrimidine core’s 7-position sulfanyl group can react with electrophiles (e.g., alkyl halides) via SN2 or undergo cross-coupling (e.g., Suzuki-Miyaura) .
Hydrolysis and Stability
Under acidic/basic conditions, the acetamide group may undergo hydrolysis:
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Hydrolysis : Amide → carboxylic acid (under NaOH/H2O, 100°C).
Biologically Relevant Interactions
The compound’s heterocyclic rings and functional groups enable interactions with biological targets:
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Mechanism : The thiazolo-pyrimidine core may bind to viral enzymes (e.g., HBV polymerase), while the sulfanyl group enhances membrane permeability .
Analytical Characterization
Key techniques for monitoring reactions and confirming structure:
Stability and Reactivity
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-fluorophenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance, derivatives of tetrahydroisoquinoline have been studied for their ability to inhibit tumor growth across various cancer cell lines. A study highlighted the effectiveness of a related compound in displaying antimitotic activity against human tumor cells with promising GI50/TGI values of 15.72/50.68 μM, suggesting a strong potential for further development as an anticancer agent .
Antitubercular Activity
The compound's structural analogs have been evaluated for their antitubercular properties. A series of acetamide derivatives demonstrated potent activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most effective derivative showed an MIC value of 4 μg/mL against both drug-sensitive and resistant strains of M. tuberculosis . This suggests that the thiazolo-pyrimidine framework could be a promising scaffold for developing new antitubercular agents.
Neuroprotective Effects
Compounds containing the tetrahydroisoquinoline moiety have been investigated for neuroprotective effects. These compounds may act as modulators of neurotransmitter systems and could be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Some studies have indicated that these derivatives can enhance cognitive function and protect neuronal cells from oxidative stress .
Case Studies
Several case studies have documented the pharmacological effects of compounds structurally related to this compound:
- Anticancer Screening : A study conducted by the National Cancer Institute (NCI) evaluated a series of tetrahydroisoquinoline derivatives against a panel of cancer cell lines. Results indicated that these compounds exhibited varying degrees of cytotoxicity and selectivity towards different cancer types .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of related acetamide derivatives against various bacterial strains. The results demonstrated significant antibacterial activity with low MIC values .
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidines: Compounds with similar core structures but different substituents.
Isoquinoline Derivatives: Molecules featuring the isoquinoline moiety with various functional groups.
Fluorophenylacetamides: Compounds containing the fluorophenylacetamide group with different heterocyclic cores.
Uniqueness
What sets N-(2-fluorophenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide apart is its unique combination of these structural elements, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-(2-fluorophenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Fluorophenyl group : Contributes to the lipophilicity and bioavailability.
- Tetrahydroisoquinoline moiety : Known for its role in various biological activities including neuroactivity.
- Thiazolo-pyrimidine unit : Implicated in diverse pharmacological effects.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 358.45 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.
- Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes such as acetylcholinesterase and butyrylcholinesterase. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
- Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Receptor Binding | Modulates dopaminergic receptors | |
| Enzyme Inhibition | Inhibits acetylcholinesterase | |
| Antioxidant Potential | Reduces oxidative stress |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of similar compounds within the same structural class:
- Neuroprotective Effects : A study demonstrated that tetrahydroisoquinoline derivatives exhibit neuroprotective effects in animal models of Parkinson's disease. The mechanism was linked to their ability to enhance dopaminergic signaling and reduce neuroinflammation .
- Antidepressant Activity : Another investigation revealed that compounds similar to this compound showed significant antidepressant-like effects in rodent models by modulating serotonin levels .
- Cancer Therapeutics : Research has indicated that thiazolo-pyrimidine derivatives can inhibit cancer cell proliferation through apoptosis induction. The compound's structural similarity suggests it may exhibit comparable anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
